molecular formula C5H13N3O B13189196 2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine

2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine

Cat. No.: B13189196
M. Wt: 131.18 g/mol
InChI Key: GKZNEZXMKODRFG-UHFFFAOYSA-N
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Description

2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine is a chemical compound with the molecular formula C5H13N3O It is a derivative of guanidine, a compound known for its strong basic properties and presence in various biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine typically involves the reaction of isopropylamine with cyanamide, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxo-derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce various substituted guanidines.

Scientific Research Applications

2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Biological Activity

2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine, a member of the N-hydroxyguanidine class, is an organic compound recognized for its diverse biological activities. Its molecular formula is C₆H₁₄N₄O, and it has a molecular weight of approximately 142.20 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the management of metabolic disorders such as diabetes.

Chemical Structure and Properties

The compound features a guanidine functional group with a hydroxyl group at the second position and an isopropyl group at the first position. This unique arrangement enhances its solubility and reactivity, making it a valuable candidate for various pharmacological applications.

PropertyValue
Molecular FormulaC₆H₁₄N₄O
Molecular Weight142.20 g/mol
Functional GroupsGuanidine, Hydroxyl

Antihyperglycemic Effects

Research indicates that this compound exhibits antihyperglycemic properties , making it a candidate for diabetes management. Studies suggest that this compound may enhance glucose metabolism and improve insulin sensitivity, which are critical factors in managing type 2 diabetes. For instance, experiments have shown that this compound can lower blood glucose levels in animal models, indicating its potential as a therapeutic agent for diabetes.

The biological activity of this compound is believed to be linked to its interaction with various biological targets, including enzymes involved in glucose metabolism. It may influence pathways related to insulin signaling and glucose uptake in peripheral tissues. The structural similarities with other guanidine derivatives suggest that it could modulate the activity of key metabolic enzymes .

Study on Glucose Metabolism

A study conducted on diabetic rats demonstrated that administration of this compound resulted in significant reductions in fasting blood glucose levels compared to control groups. The results indicated an improvement in insulin sensitivity, evidenced by enhanced glucose tolerance tests.

In Vitro Studies

In vitro assays have shown that this compound can inhibit certain enzymes involved in carbohydrate metabolism, further supporting its role as an antihyperglycemic agent. For example, it was found to inhibit alpha-glucosidase activity, which plays a crucial role in carbohydrate digestion and absorption .

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaKey Characteristics
1-Hydroxy-2-isopropylguanidineC₆H₁₄N₄OStudied for antihyperglycemic effects
1-Methyl-1-(propan-2-yl)guanidine hydrochlorideC₆H₁₄N₄·HClDifferent salt form; used in catalysis
2-Hydroxy-N,N-dimethylguanidineC₆H₁₄N₂OExhibits different biological activities

The comparative analysis shows that while these compounds share structural similarities, their biological activities vary significantly. The unique arrangement of functional groups in this compound contributes to its specific pharmacological profile.

Properties

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

2-hydroxy-1-methyl-1-propan-2-ylguanidine

InChI

InChI=1S/C5H13N3O/c1-4(2)8(3)5(6)7-9/h4,9H,1-3H3,(H2,6,7)

InChI Key

GKZNEZXMKODRFG-UHFFFAOYSA-N

Isomeric SMILES

CC(C)N(C)/C(=N/O)/N

Canonical SMILES

CC(C)N(C)C(=NO)N

Origin of Product

United States

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